molecular formula C12H10N4O2S2 B4504871 N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B4504871
M. Wt: 306.4 g/mol
InChI Key: SXSFGJQIAAJMLY-UHFFFAOYSA-N
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Description

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C12H10N4O2S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is 306.02451792 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives of the compound, including those incorporating the 1,3,4-thiadiazol-2-yl and benzothiazol-2(3H)-yl motifs, have been synthesized using carbodiimide condensation catalysis, demonstrating a convenient and efficient method for producing these compounds. These derivatives were characterized using IR, 1H NMR, and elemental analyses, confirming their expected structures (Yu et al., 2014).

Biological Activities

  • The synthesized compounds have been evaluated for various biological activities, such as antimicrobial and anticancer properties:
    • Antimicrobial Activity : Compounds with the 1,3,4-thiadiazol-2-yl moiety have been tested against a range of bacterial and fungal strains, showing promising antimicrobial activities. For instance, derivatives synthesized through ultrasound-assisted synthesis displayed significant antimicrobial efficacy at low minimum inhibition concentrations (MICs) against both gram-positive and gram-negative bacteria, as well as fungal strains (Rezki, 2016).
    • Anticancer Activity : Certain derivatives have also been evaluated for their anticancer properties, demonstrating selective cytotoxicity against cancer cell lines such as A549 human lung adenocarcinoma cells, without significant toxicity towards non-cancerous cell lines (Evren et al., 2019).

Chemical Reactions and Derivative Synthesis

  • The compound and its derivatives have served as key intermediates in the synthesis of various heterocyclic compounds. For example, innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity, demonstrating the compound's versatility as a precursor for developing new chemical entities with potential agricultural applications (Fadda et al., 2017).

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c1-7-14-15-12(19-7)13-10(17)6-16-11(18)8-4-2-3-5-9(8)20-16/h2-5H,6H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSFGJQIAAJMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

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